

# 2-methyl-2H-indazole-3-carbaldehyde molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-methyl-2H-indazole-3-carbaldehyde

**Cat. No.:** B1582592

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-2H-indazole-3-carbaldehyde**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-methyl-2H-indazole-3-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity and critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is structured to serve as a practical resource, combining theoretical grounding with actionable experimental insights for professionals in drug discovery and development.

## Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in pharmaceutical science, with the indazole nucleus being recognized as a "privileged structure".<sup>[1][2]</sup> This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a bioisostere of indole

and exhibits a unique capacity for hydrogen bonding, enabling it to interact effectively within the active sites of proteins.<sup>[3]</sup>

Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored, often more synthetically challenging, 2H-indazole.<sup>[1][2][4]</sup> The compound **2-methyl-2H-indazole-3-carbaldehyde** belongs to the latter class, where the N2 position of the pyrazole ring is substituted. This specific substitution pattern is a key feature in several advanced drug candidates and approved therapeutics.<sup>[5]</sup> The presence of a reactive carbaldehyde group at the C3 position further enhances its utility, providing a chemical handle for extensive functionalization and the construction of complex molecular architectures.<sup>[6]</sup> Consequently, **2-methyl-2H-indazole-3-carbaldehyde** serves as a pivotal precursor for a new generation of targeted therapies, including potent kinase inhibitors.<sup>[3][6]</sup>

## Core Physicochemical and Structural Properties

The fundamental identity and purity of **2-methyl-2H-indazole-3-carbaldehyde** are established through its distinct physicochemical properties. The compound is typically a yellow solid.<sup>[6]</sup>

Table 1: Key Properties and Identifiers

Property	Value	Reference(s)
Molecular Formula	<b>C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O</b>	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	160.18 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
IUPAC Name	2-methylindazole-3-carbaldehyde	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	34252-54-5	<a href="#">[6]</a> <a href="#">[7]</a>
Canonical SMILES	CN1C(=C2C=CC=CC2=N1)C=O	<a href="#">[6]</a>
InChI Key	SMWLSZQHLMZHHV-UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a>

| Melting Point | 75-77 °C |[\[6\]](#) |

Structurally, the molecule possesses a planar configuration characteristic of the indazole ring system. The N2-methylation is a defining feature that differentiates it from its 1H-tautomer, influencing its electronic properties, reactivity, and biological interaction profile.[6]

## Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential for any synthetic intermediate. The following spectroscopic data are definitive for verifying the identity and purity of **2-methyl-2H-indazole-3-carbaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides unambiguous confirmation of the structure. The most diagnostic signal is the singlet corresponding to the aldehyde proton, which appears significantly downfield (typically  $\delta$  9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[6] The protons on the benzo-fused ring appear in the aromatic region, and a sharp singlet for the N-methyl group protons provides clear evidence of the N2 substitution.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band in the region of 1680-1720  $\text{cm}^{-1}$  is characteristic of the C=O stretching vibration of the aldehyde.[6] The precise position within this range is influenced by the conjugation with the indazole ring. Additional bands corresponding to aromatic C-H and C=C skeletal vibrations are also observed.[6]

### Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak  $[\text{M}]^+$  is observed at an  $\text{m/z}$  of 160.[6] The fragmentation pattern is also highly informative; characteristic fragments include the loss of the formyl radical (M-29) and the methyl radical (M-15), providing further validation of the assigned structure.[6]

## Synthetic Methodologies

The synthesis of 2H-indazoles has historically been a challenge compared to their 1H-counterparts.[1] However, modern organometallic chemistry has enabled highly efficient and regioselective routes.

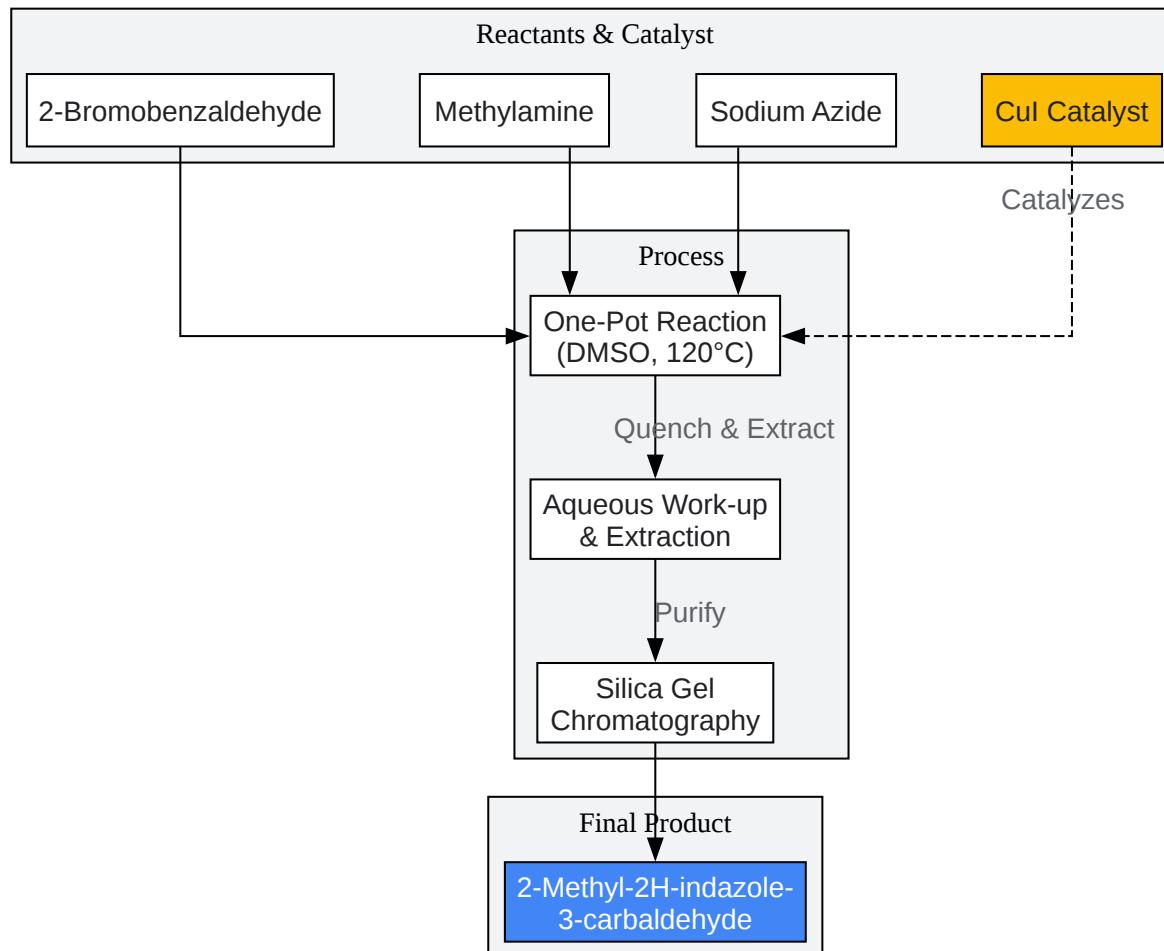
## Featured Protocol: One-Pot, Three-Component Copper-Catalyzed Synthesis

This method is chosen for its high efficiency, operational simplicity, and broad substrate tolerance, representing a state-of-the-art approach.

**Principle:** This synthesis is a powerful example of a domino reaction, where multiple bond-forming events occur sequentially in a single pot. It proceeds via a copper-catalyzed cascade involving an initial condensation, followed by C-N and N-N bond formations to construct the indazole ring.<sup>[1][10]</sup> Using copper(I) iodide as the catalyst is critical as it facilitates both the amination and the subsequent cyclization with the azide.

### Experimental Protocol:

- **Vessel Preparation:** To a flame-dried 50 mL Schlenk flask, add a magnetic stir bar, copper(I) iodide (CuI, 10 mol%), and a ligand such as TMEDA (10 mol%) if required.
- **Reagent Addition:** Under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 eq), sodium azide (NaN<sub>3</sub>, 1.5 eq), and the solvent, dimethyl sulfoxide (DMSO).
- **Amine Introduction:** Add methylamine (primary amine, 1.2 eq) to the stirring suspension.
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.<sup>[1]</sup>
- **Work-up:** After cooling to room temperature, quench the reaction by pouring the mixture into water.
- **Extraction:** Extract the aqueous phase with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure **2-methyl-2H-indazole-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: One-Pot Copper-Catalyzed Synthetic Workflow.

## Chemical Reactivity and Applications in Drug Development

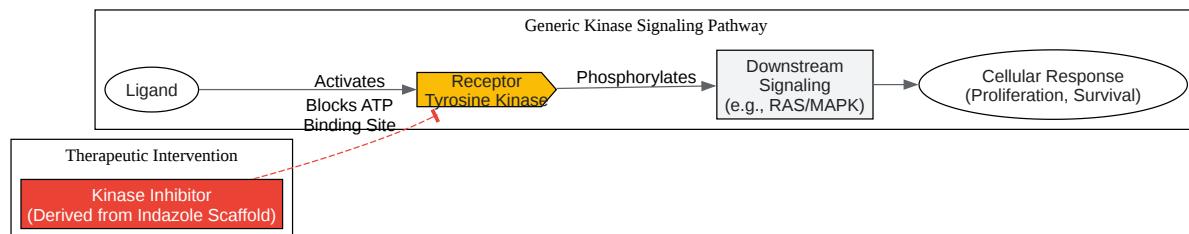
The synthetic value of **2-methyl-2H-indazole-3-carbaldehyde** lies in the high reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

## Key Transformations

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-indazoles.
- Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains.
- Knoevenagel Condensation: Reaction with active methylene compounds to form  $\alpha,\beta$ -unsaturated systems, which are themselves versatile intermediates.[\[6\]](#)
- Cyclization Reactions: Use as a dielectrophile or in multi-component reactions to build more complex heterocyclic systems fused to the indazole core.

## Role as a Precursor to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.[\[2\]](#)[\[3\]](#) Many of these drugs target the ATP-binding site of kinases. The 2-methyl-2H-indazole moiety can act as a stable, bio-isosteric hinge-binding motif. The C3 position, functionalized from the carbaldehyde starting material, is often elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase, ensuring both potency and selectivity. Pazopanib, an approved anti-cancer agent, is a prominent example of a drug whose synthesis relies on a functionalized indazole core.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Role of Indazole-Derived Kinase Inhibitors.

## Conclusion

**2-Methyl-2H-indazole-3-carbaldehyde** is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, confirmed by robust spectroscopic methods, make it a reliable starting material. Modern synthetic protocols, such as the copper-catalyzed multi-component reaction, have made this valuable 2H-indazole tautomer readily accessible. Its true power is realized in its application as a versatile intermediate, where the reactive aldehyde handle enables the construction of diverse and complex molecules, particularly a class of highly effective kinase inhibitors. For researchers in drug discovery, a thorough understanding of this building block is essential for the continued development of next-generation targeted therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [gjesr.com](http://gjesr.com) [gjesr.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [[pubs.rsc.org](https://pubs.rsc.org)]
- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [ijsdr.org](http://ijsdr.org) [ijsdr.org]
- 6. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [[smolecule.com](https://smolecule.com)]
- 7. [fishersci.ie](http://fishersci.ie) [fishersci.ie]
- 8. PubChemLite - 2-methyl-2h-indazole-3-carbaldehyde (C9H8N2O) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 9. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- 10. 2H-Indazole synthesis [[organic-chemistry.org](https://organic-chemistry.org)]
- To cite this document: BenchChem. [2-methyl-2H-indazole-3-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582592#2-methyl-2h-indazole-3-carbaldehyde-molecular-weight-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)